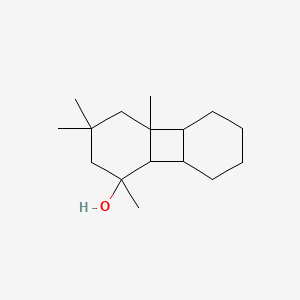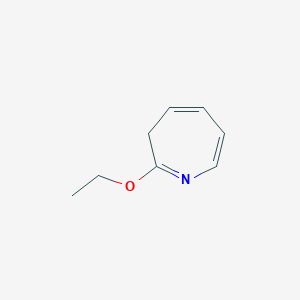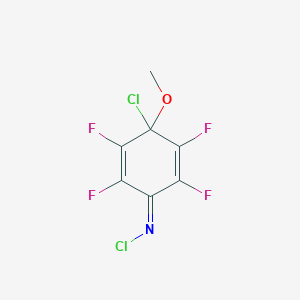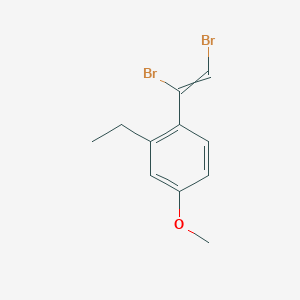
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene is an organic compound characterized by the presence of bromine atoms attached to an ethylene group, which is further connected to a benzene ring substituted with ethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene typically involves the bromination of an ethylene derivative followed by its reaction with a substituted benzene. The reaction conditions often require a controlled environment to ensure the selective addition of bromine atoms to the ethylene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents under specific temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products:
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms play a crucial role in the compound’s reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their activity and pathways.
Comparison with Similar Compounds
1,2-Dibromoethane: Known for its use as a fumigant and in organic synthesis.
1,2-Dibromopropane: Utilized in similar applications but with different reactivity due to the presence of an additional carbon atom.
1,2,3-Tribromopropane: Exhibits different chemical properties due to the presence of three bromine atoms.
Uniqueness: 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
62929-99-1 |
|---|---|
Molecular Formula |
C11H12Br2O |
Molecular Weight |
320.02 g/mol |
IUPAC Name |
1-(1,2-dibromoethenyl)-2-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C11H12Br2O/c1-3-8-6-9(14-2)4-5-10(8)11(13)7-12/h4-7H,3H2,1-2H3 |
InChI Key |
NILPXQVHCUQBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C(=CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


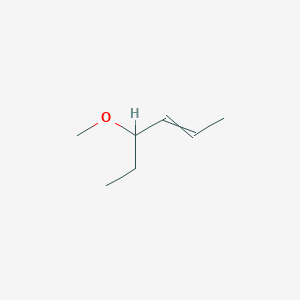
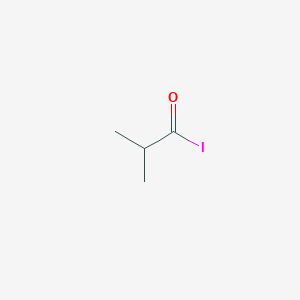
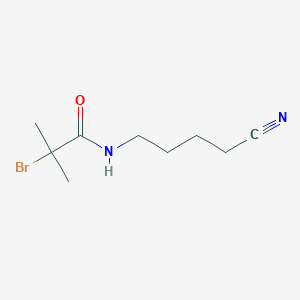
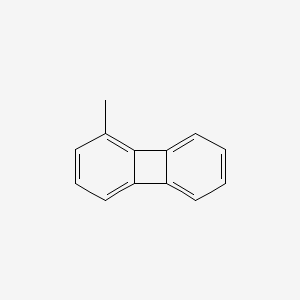

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
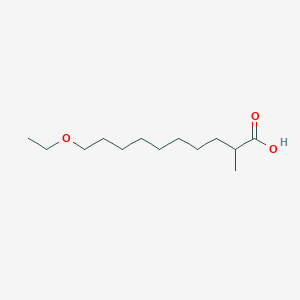

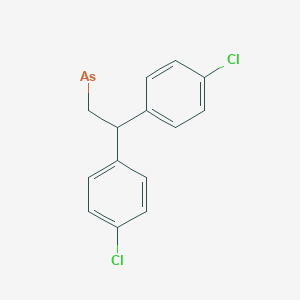
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
